4-(4-(Benzylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine
Description
4-(4-(Benzylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with two methoxy groups at positions 2 and 5. The piperazine ring is functionalized at the 4-position with a benzylsulfonyl group, which introduces steric bulk and electron-withdrawing properties. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and neurotransmitter receptor modulators, due to its ability to engage in hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-2,6-dimethoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-24-16-12-15(18-17(19-16)25-2)20-8-10-21(11-9-20)26(22,23)13-14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJBTOVCZWDVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(4-(Benzylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine (BJ13605)
- Molecular Formula : C₁₆H₁₉FN₄O₄S
- Key Features : Replaces the benzylsulfonyl group with a 2-fluorobenzenesulfonyl moiety.
- The molecular weight (382.41 g/mol) is slightly lower due to the absence of a benzyl methylene group .
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 21)
- Molecular Formula : C₂₂H₂₀Cl₃N₅O₃S
- Key Features : Incorporates a pyridine-sulfonamide scaffold with a 3,4-dichlorophenyl-piperazine group.
- Implications : The sulfonamide group (instead of sulfonyl) increases hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the target compound. The presence of chlorine atoms augments hydrophobic interactions, as evidenced by its melting point (164–168°C) and synthesis yield (65%) .
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (Compound 20)
- Molecular Formula : C₂₂H₂₁Cl₂N₅O₃S
- Key Features : Similar to Compound 21 but lacks the 4-chlorophenyl substitution.
- Implications : The absence of a chlorine atom at the phenylcarbamoyl group results in a lower melting point (177–180°C) and higher synthesis yield (80%), suggesting that electron-withdrawing substituents influence crystallinity and reaction efficiency .
Comparison Table of Key Parameters
*Calculated based on structural similarity to BJ13605.
Functional Group Analysis and Implications
Sulfonyl vs. Sulfonamide: The target compound’s benzylsulfonyl group lacks the hydrogen-bond-donating NH group present in sulfonamide analogues (e.g., Compounds 20–22). This may reduce solubility but improve passive diffusion across biological membranes .
Aromatic Substitutions :
- Chlorine atoms (e.g., in Compounds 20–21) enhance lipophilicity and π-π stacking, critical for receptor binding. However, they may also increase metabolic oxidation risks.
- The benzyl group in the target compound provides a balance of hydrophobicity and steric bulk, which could optimize pharmacokinetics compared to halogenated analogues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine, and how can reaction efficiency be optimized?
- Methodology : Utilize a hybrid computational-experimental approach. Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, while statistical design of experiments (DoE) minimizes trial-and-error steps. For example, reaction parameters (temperature, solvent, catalyst loading) can be optimized using fractional factorial designs to identify critical variables . ICReDD’s feedback loop, integrating computational path searches with experimental validation, is a robust framework for accelerating synthesis .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Combine chromatographic (HPLC, UPLC) and spectroscopic techniques (NMR, FTIR). For impurity profiling, use reference standards (e.g., analogs like 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ) to calibrate detection limits. Assay validation should follow pharmacopeial guidelines, such as ammonium acetate buffer preparation for pH-controlled analyses .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the compound’s piperazine-sulfonyl motif. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity). For cytotoxicity, employ cell viability assays (MTT/XTT) in cancer cell lines, ensuring controls for solvent interference. Structural analogs with pyrimidine cores have shown activity in similar frameworks, suggesting comparable protocols (Note: BenchChem excluded per instructions; rely on peer-reviewed analogs).
Advanced Research Questions
Q. How can contradictory data in solubility or bioactivity studies be resolved?
- Methodology : Apply multivariate analysis to identify confounding variables (e.g., pH, solvent polarity). For bioactivity discrepancies, use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Cross-validate computational solubility predictions (e.g., COSMO-RS) with experimental measurements in biorelevant media . ICReDD’s iterative feedback between computation and experiment is critical for reconciling inconsistencies .
Q. What strategies improve the compound’s metabolic stability without compromising potency?
- Methodology : Use structure-activity relationship (SAR) studies with targeted modifications (e.g., replacing labile groups like methoxy with halogens). Computational tools (e.g., molecular docking, MD simulations) predict metabolic hotspots (e.g., CYP450 oxidation sites). Validate via liver microsome assays and LC-MS/MS metabolite profiling .
Q. How can reactor design enhance scalability for gram-to-kilogram synthesis?
- Methodology : Adopt continuous-flow reactors to improve heat/mass transfer, especially for exothermic sulfonylation steps. Optimize membrane separation technologies (e.g., nanofiltration) for intermediate purification, as outlined in CRDC subclass RDF2050104 . Reaction engineering principles (e.g., Damköhler number analysis) ensure kinetic compatibility with reactor geometry .
Q. What computational methods predict off-target interactions or toxicity?
- Methodology : Combine QSAR models (e.g., using descriptors from the compound’s SMILES:
N#Cc4cc(c(Oc1nc(ncc1)NC3CCN(c2ccc(cc2)S(=O)(=O)N)CC3)c(c4)C)C) with molecular dynamics simulations to assess binding promiscuity. Toxicity prediction tools (e.g., ProTox-II) screen for hepatotoxicity or cardiotoxicity risks, validated by zebrafish embryo assays .
Methodological Cross-Disciplinary Considerations
Q. How can comparative analysis frameworks (e.g., from political science) improve structural analog studies?
- Methodology : Adapt comparative research principles (e.g., "why compare?" and "how to compare?" ) to evaluate analogs. For example, compare the benzylsulfonyl group’s electronic effects against chlorophenyl or fluorophenyl variants . Use clustering algorithms to group analogs by physicochemical properties, enabling systematic SAR exploration.
Q. What experimental-design innovations from contested-territories research apply to drug discovery?
- Methodology : Integrate unconventional methodologies, such as participatory action research (PAR), to crowdsource hypotheses or experimental conditions. The "Fair of Research" model encourages collaboration between chemists, biologists, and data scientists for multi-omic validation (e.g., transcriptomics + proteomics).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
